molecular formula C18H14N4O3S B6522549 methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 896703-32-5

methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B6522549
CAS No.: 896703-32-5
M. Wt: 366.4 g/mol
InChI Key: XMYQRFHFYUDWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.07866149 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[(3-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate (CAS Number: 896703-32-5) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N4O3SC_{18}H_{14}N_{4}O_{3}S, with a molecular weight of 366.4 g/mol. The structural characteristics include a quinazoline core fused with a thiadiazole ring, which is known for its diverse biological activities.

1. Anticholinesterase Activity

A significant area of research has focused on the anticholinesterase activity of compounds containing thiadiazole and quinazoline moieties. Studies have shown that derivatives of these compounds can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease.

In a study evaluating various quinazolinone derivatives, it was found that certain compounds exhibited promising AChE inhibitory effects comparable to donepezil, a standard treatment for Alzheimer's disease. For instance, specific derivatives demonstrated inhibition percentages of up to 27.10% at concentrations of 1 mM .

CompoundInhibition Percentage (1 mM)Reference
Compound 5b27.10%
Compound 5d25.84%
Compound 5a11.62%

2. Antimycobacterial Activity

The biological activity of thiadiazole derivatives has also been explored against Mycobacterium tuberculosis. One study highlighted the efficacy of certain thiadiazole compounds against both wild-type and resistant strains of Mtb, indicating their potential as anti-tubercular agents. The compound's metabolic stability and bioavailability were notable, with a half-life (T1/2) reported at approximately 1.63 hours .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors in the body:

  • AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
  • Antimycobacterial Mechanism : While specific mechanisms for this compound are still under investigation, thiadiazole derivatives often disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have documented the effects of similar compounds in vivo and in vitro:

  • Neuroprotective Effects : A derivative similar to this compound was tested in animal models for neuroprotection against AChE-related neurodegeneration.
  • Anticancer Activity : Research on various thiadiazole derivatives has shown anticancer properties against multiple cancer cell lines including liver and breast cancer cells. These compounds were evaluated for cytotoxicity and apoptosis induction in cancerous cells .

Properties

IUPAC Name

methyl 2-(3-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-10-4-3-5-12(8-10)19-17-21-22-15(23)13-7-6-11(16(24)25-2)9-14(13)20-18(22)26-17/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQRFHFYUDWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.